Cas no 59769-38-9 (2-(4-fluorophenoxy)acetaldehyde)
59769-38-9 structure
Product Name:2-(4-fluorophenoxy)acetaldehyde
Numero CAS:59769-38-9
MF:C8H7FO2
MW:154.138386011124
MDL:MFCD09883138
CID:337332
PubChem ID:11051869
Update Time:2025-04-19
2-(4-fluorophenoxy)acetaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetaldehyde, (4-fluorophenoxy)-
- 2-(4-fluorophenoxy)acetaldehyde
- (4-Fluorphenoxy)-acetaldehyd
- 2-(p-fluorophenoxy)acetaldehyde
- 4-fluorophenoxyacetaldehyde
- Acetaldehyde,(4-fluorophenoxy)
- p-fluorophenoxyacetaldehyde
- starbld0001542
- 4-fluorophenoxy-acetaldehyde
- Z854102568
- AKOS011011629
- EN300-1258627
- A1-04918
- SCHEMBL2561524
- 59769-38-9
- DTXSID10453341
- p-fluorophenoxy acetaldehyde
- ATJFHEFBESTYKU-UHFFFAOYSA-N
-
- MDL: MFCD09883138
- Inchi: 1S/C8H7FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2
- Chiave InChI: ATJFHEFBESTYKU-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=CC=1)OCC=O
Proprietà calcolate
- Massa esatta: 154.04300
- Massa monoisotopica: 154.04300762g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 119
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- PSA: 26.30000
- LogP: 1.40340
2-(4-fluorophenoxy)acetaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D644189-250mg |
2-(4-fluorophenoxy)acetaldehyde |
59769-38-9 | 95% | 250mg |
$495 | 2024-08-03 | |
| eNovation Chemicals LLC | D644189-1g |
2-(4-fluorophenoxy)acetaldehyde |
59769-38-9 | 95% | 1g |
$585 | 2024-08-03 | |
| eNovation Chemicals LLC | D644189-5g |
2-(4-fluorophenoxy)acetaldehyde |
59769-38-9 | 95% | 5g |
$885 | 2024-08-03 | |
| Enamine | EN300-1258627-0.05g |
2-(4-fluorophenoxy)acetaldehyde |
59769-38-9 | 85% | 0.05g |
$238.0 | 2023-06-08 | |
| Enamine | EN300-1258627-0.1g |
2-(4-fluorophenoxy)acetaldehyde |
59769-38-9 | 85% | 0.1g |
$355.0 | 2023-06-08 | |
| Enamine | EN300-1258627-0.25g |
2-(4-fluorophenoxy)acetaldehyde |
59769-38-9 | 85% | 0.25g |
$509.0 | 2023-06-08 | |
| Enamine | EN300-1258627-0.5g |
2-(4-fluorophenoxy)acetaldehyde |
59769-38-9 | 85% | 0.5g |
$803.0 | 2023-06-08 | |
| Enamine | EN300-1258627-1.0g |
2-(4-fluorophenoxy)acetaldehyde |
59769-38-9 | 85% | 1g |
$1029.0 | 2023-06-08 | |
| Enamine | EN300-1258627-2.5g |
2-(4-fluorophenoxy)acetaldehyde |
59769-38-9 | 85% | 2.5g |
$2014.0 | 2023-06-08 | |
| Enamine | EN300-1258627-5.0g |
2-(4-fluorophenoxy)acetaldehyde |
59769-38-9 | 85% | 5g |
$2981.0 | 2023-06-08 |
2-(4-fluorophenoxy)acetaldehyde Letteratura correlata
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
59769-38-9 (2-(4-fluorophenoxy)acetaldehyde) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso